3-氯-5-(羟甲基)苯甲酸

描述

3-Chloro-5-(hydroxymethyl)benzoic acid, also known as CHBA, is a compound that has garnered attention in the field of scientific research due to its potential applications and properties. It is a white solid that is soluble in some organic solvents and in aqueous base .

Synthesis Analysis

The synthesis of 3-Chloro-5-(hydroxymethyl)benzoic acid can be achieved by oxidation of 3-chlorotoluene . A specific synthetic method involves putting 60ml chloroforms into an autoclave pressure, adding chlorobenzoyl chloride 0.1mol, paraformaldehyde 0.10mol, anhydrous ferric trichloride 0.005mol, filling with nitrogen to 0.5Mpa, reacting at 20 DEG C25 DEG C for 10 hours, then cooling to room temperature, venting nitrogen and putting the reaction solution into 100ml frozen water .Molecular Structure Analysis

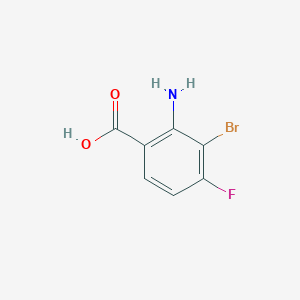

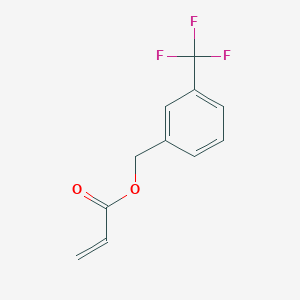

The molecular formula of 3-Chloro-5-(hydroxymethyl)benzoic acid is C8H7ClO3 . The molecular weight is 186.59 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5-(hydroxymethyl)benzoic acid include a boiling point of 358.1ºC and a density of 1.314g/cm3 . It is soluble in DMSO .科学研究应用

天然产物的生物合成

3-氯-5-(羟甲基)苯甲酸与 3,5-AHBA 相关,后者是各种天然产物生物合成中的前体。这些包括萘系和苯系安莎霉素、盐霉素和丝裂霉素家族。这篇综述从分子遗传学、化学和生物化学的角度提供了对 AHBA 衍生天然产物生物合成的见解 (Kang, Shen, & Bai, 2012)。

合成和抗菌活性

3-羟基苯甲酸与 3-氯-5-(羟甲基)苯甲酸密切相关,具有多种生物学特性,如抗菌和抗炎活性。它被用作许多产品中的防腐剂。该研究探讨了新型衍生物的合成及其潜在抗菌活性 (Satpute, Gangan, & Shastri, 2018)。

光分解研究

对包括 3-氯-5-(羟甲基)苯甲酸在内的氯苯甲酸的研究调查了它们的光分解。本研究重点关注这些化合物在紫外线照射下如何分解,这是环境化学中一个相关的过程 (Crosby & Leitis, 1969)。

植物生长调节

对氯代苯甲酸的研究提供了对它们作为植物生长调节剂作用的见解。这些化合物,包括 3-氯-5-(羟甲基)苯甲酸等变体,展示了氯取代如何影响植物生长 (Pybus, Smith, Wain, & Wightman, 1959)。

水分析中的高分辨率质谱

3-氯-5-(羟甲基)苯甲酸与 3-氯-4-(二氯甲基)-5-羟基-2(5H)-呋喃酮等化合物相关,使用高分辨率质谱进行分析。该技术对于检测水中这些化合物痕量至关重要,突出了其环境相关性 (Charles, Chen, Kanniganti, & Marbury, 1992)。

X 射线粉末衍射和分子研究

对苯甲酸衍生物的研究,包括与 3-氯-5-(羟甲基)苯甲酸相似的结构,采用了 X 射线粉末衍射和电子结构计算。这种方法有助于理解这些化合物的分子和晶体学方面 (Pramanik, Dey, & Mukherjee, 2019)。

安全和危害

作用机制

Target of Action

The primary target of 3-Chloro-5-(hydroxymethyl)benzoic acid is the lactate receptor, GPR81 . GPR81 is a G-protein coupled receptor that plays a crucial role in regulating lipid metabolism and energy homeostasis .

Mode of Action

3-Chloro-5-(hydroxymethyl)benzoic acid acts as a selective agonist for the GPR81 receptor . This means it binds to this receptor and activates it, leading to a series of intracellular events. The exact nature of these events is still under investigation.

Biochemical Pathways

Upon activation of the GPR81 receptor, 3-Chloro-5-(hydroxymethyl)benzoic acid influences several biochemical pathways. The most significant of these is the regulation of lipolysis, the breakdown of fats into fatty acids and glycerol . By inhibiting lipolysis, this compound helps regulate lipid metabolism and maintain energy balance within the body.

Pharmacokinetics

It is known to be soluble in dmso , which suggests it may have good bioavailability

Result of Action

The activation of the GPR81 receptor by 3-Chloro-5-(hydroxymethyl)benzoic acid leads to a decrease in triglyceride lipolysis . This can have significant effects at the molecular and cellular levels, including changes in cell signaling and energy metabolism.

生化分析

Biochemical Properties

It is known to be a selective agonist of the lactate receptor, GPR81 . This suggests that it may interact with this receptor and potentially other biomolecules in the body.

Cellular Effects

As a GPR81 agonist, it may influence cell function by modulating the activity of this receptor

Molecular Mechanism

As a GPR81 agonist, it likely exerts its effects by binding to this receptor and modulating its activity . This could potentially lead to changes in gene expression and enzyme activity.

属性

IUPAC Name |

3-chloro-5-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAPNPLLWRVMJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3039995.png)

![methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B3040010.png)

![2-Bromo-1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone](/img/structure/B3040011.png)